

Application Notes and Protocols for Investigating MEN11467 in Chemotherapy-Induced Nausea

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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828

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Introduction

Chemotherapy-induced nausea and vomiting (CINV) are debilitating side effects of many cancer treatments, significantly impacting a patient's quality of life and their ability to adhere to therapy.[1][2] The pathophysiology of CINV involves complex signaling pathways in both the central and peripheral nervous systems.[2] Two key phases of CINV have been identified: the acute phase, occurring within 24 hours of chemotherapy and primarily mediated by serotonin (5-HT₃) receptors, and the delayed phase, which occurs more than 24 hours after treatment and is largely driven by substance P binding to neurokinin-1 (NK1) receptors.[3][4][5]

MEN11467 is a potent and selective, orally effective peptidomimetic antagonist of the tachykinin NK1 receptor.[3][6] As an NK1 receptor antagonist, **MEN11467** offers a potential therapeutic strategy for mitigating CINV, particularly in the delayed phase. These application notes provide an overview of the mechanism of action, pharmacological data, and detailed protocols for investigating the efficacy of **MEN11467** in preclinical models of CINV.

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

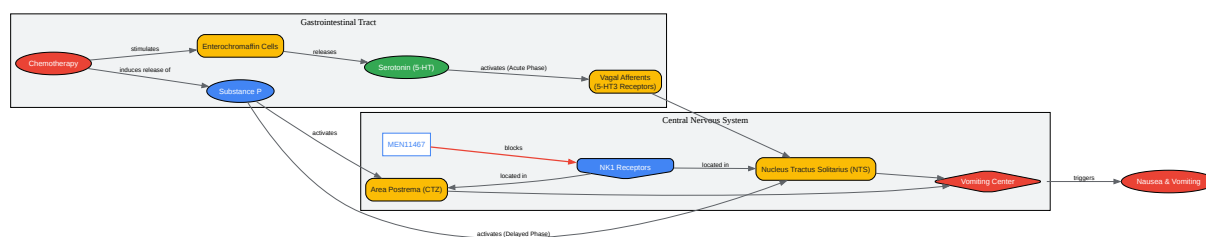
Chemotherapeutic agents can trigger the release of substance P from neurons in both the brain and the gastrointestinal tract.[3] Substance P then binds to NK1 receptors located in key areas of the brain's emetic circuitry, including the nucleus tractus solitarius (NTS) and the area postrema, which in turn activate the vomiting center in the medulla oblongata.[3][7] NK1 receptor antagonists, such as **MEN11467**, competitively block the binding of substance P to its receptor, thereby inhibiting this signaling cascade and reducing nausea and vomiting.[3][8]

Pharmacological Profile of MEN11467

Preclinical studies have characterized the binding affinity and in vivo activity of **MEN11467**. The available quantitative data is summarized in the table below. It is noteworthy that while **MEN11467** demonstrates high potency at peripheral NK1 receptors, its ability to penetrate the central nervous system and block central NK1 receptors appears limited.[3][6]

Parameter	Species/System	Value	Reference
Binding Affinity (pKi)	Human NK1 Receptors (IM9 cells)	9.4 ± 0.1	[3][6]
Oral Activity (ID50)	Guinea Pig (Antigen-induced plasma extravasation)	1.3 mg/kg	[3][6]
Oral Activity (ID50)	Guinea Pig ([Sar9, Met(O2)11]-induced plasma extravasation)	6.7 ± 2 mg/kg	[3][6]
Central NK1 Receptor Blockade (ED50)	Gerbil (GR73632-induced foot tapping)	2.96 ± 2 mg/kg (i.v.)	[3][6]

Signaling Pathway of Chemotherapy-Induced Nausea and Vomiting



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Caption: Signaling pathway of CINV highlighting the roles of serotonin and substance P.

Experimental Protocols

The following protocols are generalized for the evaluation of an NK1 receptor antagonist in a preclinical model of CINV. These may serve as a starting point and should be optimized for the specific research question and compound being tested.

Protocol 1: Evaluation of MEN11467 in a Cisplatin-Induced Emesis Model in Ferrets

This protocol is designed to assess the anti-emetic efficacy of **MEN11467** against both the acute and delayed phases of CINV induced by the chemotherapeutic agent cisplatin.

Materials:

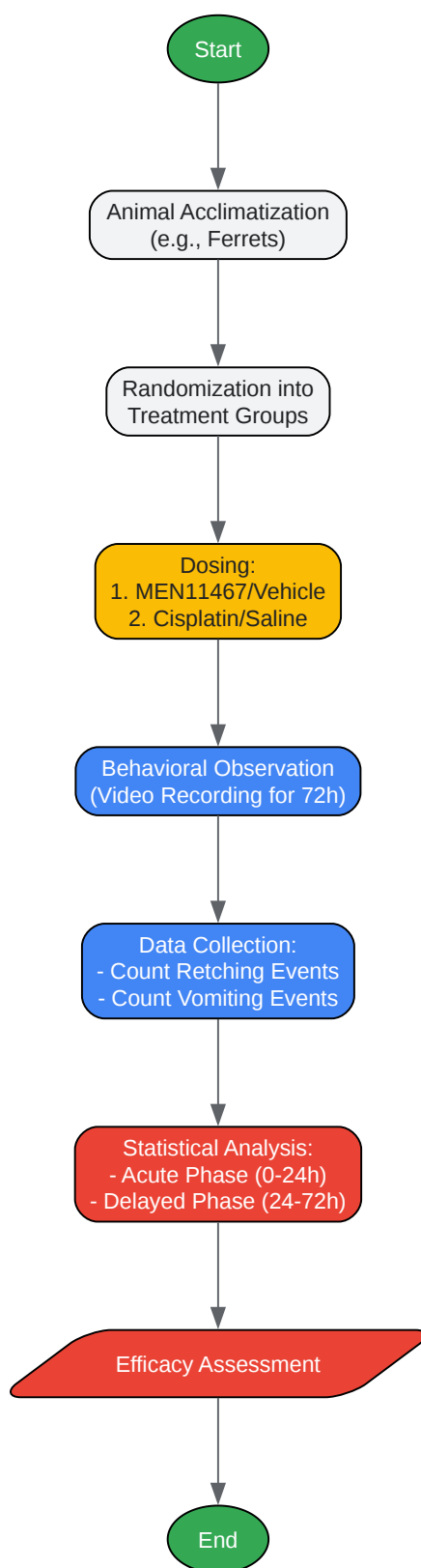
- Male ferrets (1.0-1.5 kg)
- **MEN11467**
- Vehicle for **MEN11467** (e.g., 0.5% methylcellulose in water)
- Cisplatin
- Saline solution
- Anesthesia (e.g., isoflurane)
- Observation cages with video recording equipment

Procedure:

- Acclimatization: House ferrets individually for at least 7 days before the experiment to allow for acclimatization to the housing conditions.
- Fasting: Fast the animals for 12 hours prior to drug administration, with water available ad libitum.
- Grouping: Randomly assign ferrets to the following groups (n=6-8 per group):
 - Group 1: Vehicle + Saline
 - Group 2: Vehicle + Cisplatin
 - Group 3: **MEN11467** (low dose) + Cisplatin
 - Group 4: **MEN11467** (medium dose) + Cisplatin
 - Group 5: **MEN11467** (high dose) + Cisplatin
- Drug Administration:

- Administer **MEN11467** or its vehicle orally (p.o.) or via the desired route of administration at a specified time (e.g., 1 hour) before cisplatin administration.
- Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally, i.p.) or saline.
- Observation:
 - Place each ferret in an individual observation cage immediately after cisplatin administration.
 - Continuously video record the animals for 72 hours.
 - Observe and quantify the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
 - The acute phase is defined as the first 24 hours post-cisplatin, and the delayed phase is from 24 to 72 hours.
- Data Analysis:
 - Calculate the total number of emetic episodes (retches + vomits) for each animal in the acute and delayed phases.
 - Compare the mean number of emetic episodes between the vehicle + cisplatin group and the **MEN11467**-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
 - A significant reduction in the number of emetic episodes in the **MEN11467**-treated groups compared to the control group indicates anti-emetic activity.

Experimental Workflow for CINV Investigation



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Caption: A generalized experimental workflow for investigating a novel anti-emetic compound.

Conclusion

MEN11467 presents a promising pharmacological profile as a potent and selective peripheral NK1 receptor antagonist. The provided protocols offer a framework for the preclinical evaluation of its efficacy in mitigating chemotherapy-induced nausea. Given the indication of its limited central nervous system penetration, further investigation into the relative contributions of peripheral versus central NK1 receptor blockade in CINV is warranted and may provide valuable insights into the development of next-generation anti-emetic therapies.

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